2',4-Difluoro-[1,1'-biphenyl]-3-ol
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Overview
Description
2’,4-Difluoro-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H8F2O. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of fluorine atoms at the 2’ and 4’ positions and a hydroxyl group at the 3 position on the biphenyl structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Difluoro-[1,1’-biphenyl]-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and phenol.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the biphenyl structure.
Industrial Production Methods
Industrial production of 2’,4-Difluoro-[1,1’-biphenyl]-3-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the coupling and hydroxylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,4-Difluoro-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 2’,4-difluorobiphenyl.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2’,4-Difluoro-[1,1’-biphenyl]-3-one.
Reduction: 2’,4-Difluorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4-Difluoro-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2’,4-Difluoro-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Fluorobiphenyl: Contains only one fluorine atom, resulting in different chemical and physical properties.
2,2’-Difluorobiphenyl: Fluorine atoms are positioned differently, affecting its reactivity and applications.
Uniqueness
2’,4-Difluoro-[1,1’-biphenyl]-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-fluoro-5-(2-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGGIBYOGGRCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673374 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214341-66-8 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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